molecular formula C19H23N3O4 B2453016 N-(3,5-dimethoxyphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide CAS No. 932997-59-6

N-(3,5-dimethoxyphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No. B2453016
CAS RN: 932997-59-6
M. Wt: 357.41
InChI Key: AUWVICWJPXWVAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethoxyphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C19H23N3O4 and its molecular weight is 357.41. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dimethoxyphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethoxyphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Cyclization Reactions

  • Facilitated Cyclization Processes : A study demonstrated a high yielding cyclization process of a related compound, showcasing methodologies that could be applied to synthesize complex structures including those similar to the query compound (King, 2007).

Material Science and Fluorescence Applications

  • Structural and Fluorescence Properties : Research on amide-containing isoquinoline derivatives revealed their potential in forming gels and crystalline structures with specific acid treatments, as well as their fluorescence properties, which could hint at applications in materials science and sensing technologies (Karmakar et al., 2007).

Pharmacological Applications

  • Antimicrobial Activity : Compounds structurally related to the query compound have been synthesized and evaluated for their antibacterial and antifungal activities, suggesting the potential for the development of new antimicrobial agents (Debnath & Ganguly, 2015).
  • Antitumor Activity : Another study synthesized 3-benzyl-substituted-4(3H)-quinazolinones and evaluated their in vitro antitumor activity, indicating potential applications in cancer therapy for compounds with similar structures (Al-Suwaidan et al., 2016).

Chemical Synthesis Methodologies

  • Novel Synthesis Techniques : Studies on novel synthesis techniques of indole derivatives through intramolecular nucleophilic aromatic substitution offer insights into complex chemical synthesis methodologies that could be relevant for the synthesis of compounds with similar structural features (Kametani et al., 1981).

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-12-4-5-17-13(6-12)7-19(24)22(21-17)11-18(23)20-14-8-15(25-2)10-16(9-14)26-3/h7-10,12H,4-6,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWVICWJPXWVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

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